2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a furanyl group substituted with two chlorine atoms and a dioxaborolane ring. Organoboron compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichlorofuran with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form a furanone derivative.
Reduction: The chlorine atoms can be reduced to form a dihydrofuran derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furanyl group may yield a furanone, while reduction of the chlorine atoms may produce a dihydrofuran derivative.
Scientific Research Applications
2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the furanyl group to an aryl or vinyl halide. In biological applications, the compound may interact with specific molecular targets or pathways, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a furanyl group.
2-(2,5-Dibromo-3-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with bromine atoms instead of chlorine atoms.
2-(2,5-Dichloro-3-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a thienyl group instead of a furanyl group.
Properties
IUPAC Name |
2-(2,5-dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-9(2)10(3,4)16-11(15-9)6-5-7(12)14-8(6)13/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSVSVGCLUCKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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